molecular formula C10H11NO4S B12625668 5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid CAS No. 921596-88-5

5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid

Cat. No.: B12625668
CAS No.: 921596-88-5
M. Wt: 241.27 g/mol
InChI Key: DZNZCGGWUVBYAS-UHFFFAOYSA-N
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Description

5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with morpholine-4-carbonyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

921596-88-5

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

5-(morpholine-4-carbonyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H11NO4S/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h1-2H,3-6H2,(H,13,14)

InChI Key

DZNZCGGWUVBYAS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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